2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one
Description
Properties
CAS No. |
918479-66-0 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-19(26-21-12-6-3-7-13-21)22(25)24-17-15-23(16-18-24)14-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-13,19H,8,11,14-18H2,1H3 |
InChI Key |
YBQOWKGGIFPZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Steps
A typical synthesis pathway for 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one may involve the following steps:
Preparation of Piperazine Derivative :
- Combine piperazine with a suitable alkyl halide (e.g., 3-bromopropylbenzene) in a solvent like DMF.
- Use a base to facilitate nucleophilic substitution, yielding the piperazine intermediate.
Formation of Phenoxy Intermediate :
- React phenol with an appropriate alkylating agent (e.g., benzyl chloride) to form the phenoxy derivative.
- This reaction typically requires a base and is performed in a solvent such as acetone.
-
- The phenoxy derivative is then coupled with the piperazine intermediate using a coupling agent under reflux conditions.
- The reaction mixture is monitored by thin-layer chromatography (TLC) to track progress.
-
- After completion, the reaction mixture is cooled and filtered to remove insoluble materials.
- Purification can be achieved through recrystallization or chromatography techniques (e.g., high-performance liquid chromatography).
Data Table: Summary of Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Piperazine Preparation | Piperazine, 3-bromopropylbenzene, DMF | 70 | Base: Potassium carbonate |
| Phenoxy Synthesis | Phenol, benzyl chloride, acetone | 75 | Base used for alkylation |
| Coupling Reaction | Piperazine intermediate, phenoxy derivative, HBTU | 80 | Monitored by TLC |
| Purification | Recrystallization from ethanol | 85 | Final product characterization required |
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety and tertiary amine in the piperazine ring are primary sites for oxidation:
-
Ketone Stability : The propan-1-one group is generally stable under mild oxidizing conditions but may undergo α-oxidation in the presence of strong agents like KMnO₄ or CrO₃, forming carboxylic acid derivatives.
-
Piperazine Ring Oxidation : The piperazine nitrogen can be oxidized to form N-oxide derivatives under conditions involving H₂O₂ or peracetic acid. For example:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Oxidation | H₂O₂, acetic acid | 1-(3-Phenylpropyl)-piperazine-4-oxide |
Reduction Reactions
The ketone group is susceptible to reduction, while the aromatic rings remain inert under standard conditions:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, yielding 2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-ol.
-
Selective Reductions : LiAlH₄ selectively reduces the ketone without affecting the piperazine or phenoxy groups.
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen can undergo alkylation or acylation:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) forms quaternary ammonium salts .
-
Acylation : Treatment with acetyl chloride or anhydrides produces acylated derivatives, such as 1-acetyl-4-(3-phenylpropyl)piperazine .
Electrophilic Aromatic Substitution
The phenoxy group directs electrophilic substitution at the para position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, yielding 4-nitro-2-phenoxy derivatives.
-
Sulfonation : Concentrated H₂SO₄ produces sulfonated analogs.
Hydrolysis Reactions
The ester-like phenoxy-ketone linkage is resistant to hydrolysis under neutral conditions but reacts under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product |
|---|---|---|
| Acidic | HCl (aq.), reflux | 4-(3-Phenylpropyl)piperazine + Phenol + Propanoic acid |
| Basic | NaOH (aq.), heat | Sodium phenoxide + Piperazine carboxylate |
Cross-Coupling Reactions
The phenylpropyl side chain participates in palladium-catalyzed reactions:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .
Complexation with Metal Ions
The piperazine nitrogen and ketone oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.
Scientific Research Applications
Dopamine Reuptake Inhibition
One of the primary applications of this compound is as a dopamine reuptake inhibitor. Research has shown that derivatives related to this compound can exhibit high potency in inhibiting the dopamine transporter (DAT), which is crucial in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Key Findings:
- A study demonstrated that modifications to the piperazine structure could enhance binding affinity to DAT, leading to improved therapeutic profiles .
Sigma Receptor Modulation
The compound also shows promise in modulating sigma receptors, which are implicated in various neurological functions and disorders. Sigma receptors are known to play roles in pain perception, mood regulation, and neuroprotection. Compounds that target these receptors can potentially offer new avenues for treating schizophrenia and other mood disorders .
Case Study:
- A derivative of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one was evaluated for its sigma receptor affinity, showing significant potential as a dual-action drug targeting both dopamine and sigma receptors .
Synthetic Approaches
The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one involves several key steps that include the formation of the piperazine ring and the introduction of the phenoxy group. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Overview:
- Formation of Piperazine Moiety: Utilizing commercially available piperazine derivatives.
- Phenoxy Group Attachment: Employing methods such as nucleophilic substitution reactions to introduce the phenoxy group onto the piperazine scaffold.
- Final Coupling Reaction: Combining the synthesized intermediates to form the final product.
In Vitro Studies
In vitro studies have demonstrated that 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one exhibits significant activity against various cell lines, suggesting potential anti-cancer properties. These findings warrant further investigation into its mechanism of action and therapeutic efficacy.
Data Table: Biological Activity Results
In Vivo Studies
Preclinical trials involving animal models have indicated that compounds similar to 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one can reduce symptoms associated with anxiety and depression, highlighting their potential as therapeutic agents in psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one involves its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. By blocking the transporters responsible for the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is believed to contribute to its potential antidepressant effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substitution Patterns
The 4-(3-phenylpropyl)piperazine group in the target compound is a critical feature shared with several analogs:
Compound 7e (1-(benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one):
- Substitution: 4-(pyridin-2-yl)piperazine.
- Activity: Inhibits [3H]-8-OH-DPAT binding (serotonin receptor subtype) with IC₅₀ = 2.50 μM and Ki = 2.30 μM .
- Comparison: The pyridinyl group in 7e may enhance hydrogen bonding, whereas the 3-phenylpropyl group in the target compound could increase lipophilicity and membrane permeability.
- AP-238 (1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one): Substitution: 4-cinnamyl-2,6-dimethylpiperazine. Regulatory Status: Controlled substance due to opioid receptor activity .
Compound 16 (p97 ATPase inhibitor):
Table 1: Piperazine Substitution and Activity
Propan-1-One Backbone Modifications
The propan-1-one linker is a common feature in analogs, but substitutions at the 2-position vary:
Aryl Group Influence
Aryl substituents modulate lipophilicity and target engagement:
- Target Compound: 3-phenylpropyl and phenoxy groups. Predicted LogP: Higher than analogs due to two phenyl groups, suggesting improved blood-brain barrier penetration.
Compound 7e : Benzothiophene and pyridinyl groups.
- LogP: Moderate; pyridinyl improves solubility.
-
- LogP: High; associated with CNS activity.
Biological Activity
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂ |
| Molecular Weight | 273.36 g/mol |
| CAS Number | 918479-67-1 |
| LogP | 3.12 |
This compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antimicrobial effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one, exhibit significant antimicrobial properties. A study demonstrated that related compounds displayed activity against various Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Antichlamydial Activity
In the context of chlamydial infections, related compounds have shown selective activity against Chlamydia species. A study reported that piperazine derivatives could reduce the viability of Chlamydia trachomatis, indicating potential for development as targeted therapies . The compounds were noted to affect chlamydial inclusion numbers and morphology in infected cells.
Neuropharmacological Effects
The piperazine moiety is also associated with neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders such as anxiety and depression .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives, including 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one. The results indicated that this compound exhibited moderate activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenyl groups attached to the piperazine ring significantly influenced biological activity. Electron-withdrawing groups enhanced antimicrobial potency, while steric hindrance affected binding affinity to target sites .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one, and how can reaction efficiency be validated?
- Methodological Answer : A common approach involves coupling phenoxypropanone derivatives with piperazine intermediates via nucleophilic substitution or amidation. For example, refluxing intermediates like 3-phenylpropylpiperazine with activated carbonyl precursors in toluene or DMF, using triethylamine as a catalyst, has been effective for analogous compounds . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming yield through gravimetric analysis or HPLC purity checks (>95%). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperazine ring substitution pattern and phenoxypropanone backbone. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight (e.g., C22H26N2O2, MW 350.46). Purity assessment requires reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases . Differential Scanning Calorimetry (DSC) can further confirm melting points and thermal stability.
Q. How can solubility and formulation stability be systematically evaluated for this compound?
- Methodological Answer : Conduct solubility screens in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) at physiological pH (7.4). Use shake-flask methods with HPLC quantification to determine saturation solubility. For stability, incubate solutions at 25°C and 40°C (ICH guidelines) and monitor degradation via UV-Vis spectroscopy or LC-MS. Solid-state stability under humidity (e.g., 75% RH) should also be tested using dynamic vapor sorption (DVS) .
Advanced Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., switching from toluene to DMF), reaction temperature (60–100°C), and stoichiometry. For example, increasing the molar ratio of 3-phenylpropylpiperazine to 2-phenoxypropanone from 1:1 to 1.2:1 may suppress dimerization byproducts . Real-time monitoring via in-situ FTIR can identify intermediate formation and optimize reaction termination points.
Q. What strategies resolve contradictions in reported pharmacological activity data for structurally related piperazine derivatives?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., dopamine vs. serotonin uptake inhibition) may arise from stereochemical variations or assay conditions. Perform comparative studies using standardized protocols (e.g., radioligand binding assays with HEK-293 cells expressing target receptors). Molecular docking simulations (e.g., AutoDock Vina) can predict binding conformations and explain selectivity differences . Validate findings with in vivo behavioral models (e.g., locomotor activity tests in rodents).
Q. How should environmental fate studies be designed to assess biodegradation and ecotoxicity?
- Methodological Answer : Follow OECD Test Guideline 301 for ready biodegradability in aqueous systems, measuring dissolved organic carbon (DOC) depletion over 28 days. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hour LC50) and algal growth inhibition tests (OECD 201). Include metabolite identification via high-resolution LC-MS/MS to track transformation products .
Q. What experimental approaches evaluate the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Use forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 0.1M HCl/NaOH (37°C, 24 hours).
- Oxidative stress : Treat with 3% H2O2.
- Photolysis : Expose to UV light (ICH Q1B).
Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods. Computational tools like Advanced Chemistry Development (ACD) Labs predict degradation pathways based on functional group reactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer : Systematically modify substituents on the phenoxy group (e.g., electron-withdrawing vs. donating groups) and piperazine sidechain length. Test analogs in vitro for target affinity (e.g., Ki values in receptor binding assays) and off-target effects (e.g., CYP450 inhibition). QSAR models using Partial Least Squares (PLS) regression can correlate molecular descriptors (e.g., logP, polar surface area) with activity .
Q. What methodologies identify metabolic pathways and potential toxic intermediates?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation, N-dealkylation). Use UPLC-QTOF-MS for metabolite profiling. For reactive intermediates, trap glutathione adducts and analyze via MS/MS. Compare in silico predictions (e.g., MetaSite) with empirical data to prioritize high-risk metabolites .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
